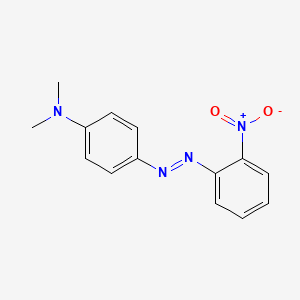

N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline

Descripción general

Descripción

N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline is a synthetic organic compound belonging to the azo dye family. It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which contains a nitro group (-NO2) and the other a dimethylamino group (-N(CH3)2). This compound is widely used in various fields, including medical, environmental, and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline typically involves the diazotization of o-nitroaniline followed by coupling with N,N-dimethylaniline. The reaction conditions generally include acidic media for diazotization and a basic or neutral medium for the coupling reaction. The overall reaction can be summarized as follows:

Diazotization: o-Nitroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.

Coupling: The diazonium salt is then reacted with N,N-dimethylaniline in a basic or neutral medium to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Análisis De Reacciones Químicas

Types of Reactions

N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or sodium dithionite (Na2S2O4).

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxide derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of strong electrophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium dithionite (Na2S2O4).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or peracids.

Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

Reduction: Formation of N,N-Dimethyl-p-((o-aminophenyl)azo)aniline.

Oxidation: Formation of this compound N-oxide.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Applications in Dye Chemistry

Dyeing and Pigmentation :

- Azo dyes, including N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline, are extensively used in textile dyeing due to their bright colors and good lightfastness. They account for over 50% of commercial dyes used today .

- The compound is particularly valuable in inkjet printing and other applications where color stability and vibrancy are crucial.

Photophysical Properties :

- Research indicates that azo dyes possess unique photophysical properties that make them suitable for applications in sensors and photonic devices. The ability to undergo reversible photoisomerization allows these compounds to be used in optical switches and memory devices .

Pharmaceutical Applications

Recent studies highlight the potential of azo dyes as scaffolds in drug development:

- Antimicrobial Activity : Azo compounds have shown promising antibacterial and antifungal properties. For instance, derivatives of azo dyes have been tested against various pathogens, demonstrating effectiveness comparable to established antibiotics .

- Anticancer Properties : Some azo dyes exhibit cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents. The incorporation of heterocyclic moieties into the azo dye structure has been linked to enhanced bioactivity .

Toxicological Insights

While this compound has beneficial applications, it is essential to consider its toxicological profile:

- Studies indicate that certain azo compounds can be mutagenic and carcinogenic under specific conditions, raising concerns about their safety in consumer products .

- Regulatory bodies monitor such compounds closely due to their potential health risks, necessitating ongoing research into safer alternatives or modifications.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of various azo dyes, including this compound. The results indicated significant growth inhibition against strains such as Staphylococcus aureus and Candida albicans, suggesting a viable application in developing new antimicrobial agents .

Case Study 2: Photonic Applications

Research into the photophysical properties of this compound revealed its potential use in optical devices. The compound's ability to undergo photoisomerization was exploited to create optical switches that could be utilized in advanced communication technologies .

Data Summary Table

| Application Area | Specific Use | Findings/Comments |

|---|---|---|

| Dye Chemistry | Textile dyeing | Widely used due to color stability |

| Inkjet printing | Essential for vibrant color output | |

| Pharmaceutical | Antimicrobial agents | Effective against bacterial/fungal strains |

| Anticancer agents | Cytotoxicity observed in cancer cell lines | |

| Toxicology | Mutagenicity risk | Requires careful handling due to potential health risks |

| Photonics | Optical switches | Exhibits reversible photoisomerization |

Mecanismo De Acción

The mechanism of action of N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline involves its interaction with molecular targets through its azo and nitro groups. The azo group can undergo reduction to form amines, which can interact with various biological molecules. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. These interactions contribute to the compound’s biological activities, including its potential anti-inflammatory and anti-cancer effects .

Comparación Con Compuestos Similares

Similar Compounds

Dimethyl p-nitrophenylphosphate: Another compound with a nitro group and dimethylamino group but with a phosphate ester linkage.

N,N-Dimethyl-p-phenylenediamine: Similar structure but lacks the nitro group and azo linkage.

Uniqueness

N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline is unique due to its combination of an azo linkage, nitro group, and dimethylamino group, which confer distinct chemical reactivity and biological activity. This combination makes it particularly useful in various applications, from dyes to potential therapeutic agents .

Actividad Biológica

N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline, commonly referred to as a type of azo dye, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its azo group (-N=N-) linking aromatic amines, which can influence its biological interactions and potential applications in various fields, including medicine and environmental science.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the nitrophenyl group significantly impacts its chemical behavior and biological activity. The azo linkage is known for its role in various biological processes, including antimicrobial and anticancer activities.

Synthesis

The synthesis of this compound typically involves a diazotization reaction followed by coupling with appropriate amines. This method allows for the introduction of various substituents that can modulate the compound's biological properties.

Antimicrobial Activity

Azo compounds, including this compound, have demonstrated notable antimicrobial properties. Studies have shown that they exhibit significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

Research indicates that azo dyes can possess anticancer properties. For instance, some derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. The structure-activity relationship (SAR) studies suggest that modifications to the azo group can enhance or reduce cytotoxicity.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of azo compounds. This compound has been evaluated for its ability to inhibit pro-inflammatory cytokines, suggesting a possible role in treating inflammatory diseases.

Toxicological Considerations

While the biological activities of this compound are promising, it is crucial to consider its toxicological profile. Azo dyes are known to undergo metabolic reduction in the body, leading to the formation of potentially harmful metabolites. Studies indicate that certain azo compounds can be mutagenic and carcinogenic, particularly in animal models.

| Toxicological Endpoint | Effect | Reference |

|---|---|---|

| Mutagenicity in Salmonella | Positive | |

| Carcinogenicity in rodents | Tumor formation observed |

Case Studies

- Antibacterial Study : A study conducted by Al-Masoudi et al. evaluated several azo derivatives against HIV and bacterial strains. The results indicated that specific modifications could enhance antibacterial activity while maintaining low toxicity levels .

- Cytotoxicity Assessment : In vitro studies on human cancer cell lines revealed that certain derivatives of this compound exhibited significant cytotoxic effects, with IC50 values indicating potent activity against various cancer types .

- Environmental Impact : Research has also focused on the environmental implications of azo dyes, particularly their degradation products which can be toxic to aquatic life. The metabolic pathways involved in their breakdown are critical for assessing their safety .

Propiedades

IUPAC Name |

N,N-dimethyl-4-[(2-nitrophenyl)diazenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c1-17(2)12-9-7-11(8-10-12)15-16-13-5-3-4-6-14(13)18(19)20/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQHHHBFJVTYJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871879 | |

| Record name | N,N-Dimethyl-4-[(2-nitrophenyl)diazenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3010-38-6 | |

| Record name | N,N-Dimethyl-4-[2-(2-nitrophenyl)diazenyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3010-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline, N,N-dimethyl-p-((o-nitrophenyl)azo)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003010386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-4-[(2-nitrophenyl)diazenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.